molecular formula C22H24IOP B14605285 Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide CAS No. 61037-66-9

Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide

Cat. No.: B14605285
CAS No.: 61037-66-9
M. Wt: 462.3 g/mol
InChI Key: GNIIQPRMRDGXBY-UHFFFAOYSA-M
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Description

Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide is an organophosphorus compound with a complex structure It contains a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide typically involves the reaction of diphenylphosphine with 2-[(propan-2-yl)oxy]phenyl iodide in the presence of a methylating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or alkoxides are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can form strong interactions with negatively charged sites on biomolecules, leading to changes in their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in catalysis.

    Tetraphenylphosphonium chloride: Another phosphonium salt with similar properties.

Uniqueness

Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide is unique due to the presence of the 2-[(propan-2-yl)oxy]phenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

61037-66-9

Molecular Formula

C22H24IOP

Molecular Weight

462.3 g/mol

IUPAC Name

methyl-diphenyl-(2-propan-2-yloxyphenyl)phosphanium;iodide

InChI

InChI=1S/C22H24OP.HI/c1-18(2)23-21-16-10-11-17-22(21)24(3,19-12-6-4-7-13-19)20-14-8-5-9-15-20;/h4-18H,1-3H3;1H/q+1;/p-1

InChI Key

GNIIQPRMRDGXBY-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=CC=CC=C1[P+](C)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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